molecular formula C20H26N2O4 B3008831 Ethyl 4-[(5,7,8-trimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate CAS No. 846587-08-4

Ethyl 4-[(5,7,8-trimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate

Cat. No.: B3008831
CAS No.: 846587-08-4
M. Wt: 358.438
InChI Key: FSHHWNOCLSEADB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(5,7,8-trimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C20H26N2O4 and its molecular weight is 358.438. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Pathways and Chemical Reactions

    Research has explored the synthesis of piperazine derivatives and their reactions with other compounds to form new chemical entities. For instance, piperazine derivatives have been synthesized and reacted with secondary amines and aromatic aldehydes to create compounds with potential biological activities (Vasileva et al., 2018). Similarly, investigations into microwave-assisted synthesis have led to the creation of hybrid molecules containing various bioactive moieties (Başoğlu et al., 2013).

  • Crystal Engineering and Structural Studies

    Detailed structural analyses of compounds provide foundational knowledge for understanding their potential interactions and applications. Crystal engineering studies have been conducted to understand the hydrogen bonding and molecular associations of piperazine derivatives, offering insights into their structural characteristics and potential for forming polymorphic crystalline forms (Weatherhead-Kloster et al., 2005).

Biological Activities

  • Antimicrobial Activities

    A key area of research involves evaluating the antimicrobial properties of piperazine derivatives. Compounds synthesized from ethyl piperazine-1-carboxylate have shown antimicrobial activities, indicating their potential use in developing new antibacterial and antifungal agents (Bektaş et al., 2010). This aligns with efforts to address the growing challenge of antimicrobial resistance by exploring novel chemical scaffolds.

  • Serotonergic Ligand Development

    Research into the serotonergic properties of piperazine derivatives highlights their potential application in neurological and psychiatric disorder treatments. For example, derivatives have been studied for their 5-HT1A agonist properties, with implications for modulating serotonin levels in the brain (Craven et al., 1994).

Chemical Engineering and Drug Development

  • Complex Formation and Drug Impurity Profiling: The structural flexibility of piperazine derivatives allows for the formation of complexes with metals and other organic compounds, which is crucial for developing new materials and drug formulations. Moreover, the impurity profile of related compounds is critical in drug development, ensuring the purity and efficacy of pharmaceuticals (Thomasberger et al., 1999).

Properties

IUPAC Name

ethyl 4-[(5,7,8-trimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c1-5-25-20(24)22-8-6-21(7-9-22)12-16-11-17(23)26-19-15(4)13(2)10-14(3)18(16)19/h10-11H,5-9,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHHWNOCLSEADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=C(C(=CC(=C23)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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